molecular formula C10H11FN2O4 B8306812 N-(5-Fluoro-2-nitrophenyl)-2-methylalanine

N-(5-Fluoro-2-nitrophenyl)-2-methylalanine

Cat. No.: B8306812
M. Wt: 242.20 g/mol
InChI Key: DJFWHWSKWHCIJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Fluoro-2-nitrophenyl)-2-methylalanine is a useful research compound. Its molecular formula is C10H11FN2O4 and its molecular weight is 242.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11FN2O4

Molecular Weight

242.20 g/mol

IUPAC Name

2-(5-fluoro-2-nitroanilino)-2-methylpropanoic acid

InChI

InChI=1S/C10H11FN2O4/c1-10(2,9(14)15)12-7-5-6(11)3-4-8(7)13(16)17/h3-5,12H,1-2H3,(H,14,15)

InChI Key

DJFWHWSKWHCIJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)NC1=C(C=CC(=C1)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 32.62 g of 2,4-difluoronitrobenzene, 24.2 g of 2-aminoisobutyric acid, 15.2 g of potassium carbonate, 100 ml of acetonitrile, and 100 ml of water is heated at 80° for 2 days (until TLC shows little or no starting material). The reaction is then cooled and acetonitrile is removed under reduced pressure. The pH is adjusted to 5 with 4N hydrochloric acid and the mixture is extracted with chloroform (3×300 ml). The organic layers are dried over sodium sulfate and concentrated. The material is used in the next step without further purification.
Quantity
32.62 g
Type
reactant
Reaction Step One
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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